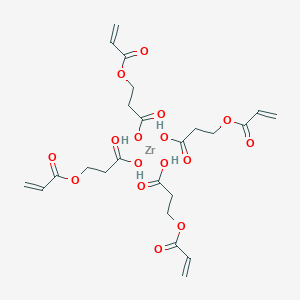
Secalciferol 3-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Secalciferol 3-Glucuronide involves the glucuronidation of Secalciferol. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions. The reaction is catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), which facilitate the transfer of glucuronic acid to Secalciferol .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biotechnological methods involving microbial fermentation or enzymatic synthesis. These methods ensure high yield and purity of the compound, making it suitable for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Secalciferol 3-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to its corresponding alcohol or other reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Secalciferol 3-Glucuronide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of glucuronides.
Biology: The compound is utilized in studies related to metabolism and the role of glucuronidation in detoxification processes.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the context of Vitamin D metabolism and its impact on bone health.
Industry: It is employed in the development of pharmaceuticals and nutraceuticals, especially those related to Vitamin D analogs
Wirkmechanismus
The mechanism of action of Secalciferol 3-Glucuronide involves its role as a metabolite of Secalciferol. It exerts its effects by interacting with specific molecular targets, including Vitamin D receptors (VDRs). These interactions modulate various signaling pathways involved in calcium homeostasis, bone mineralization, and immune response .
Vergleich Mit ähnlichen Verbindungen
Secalciferol 3-Glucuronide can be compared with other glucuronides such as:
Morphine-6-glucuronide: A pharmacologically active metabolite of morphine.
Paracetamol glucuronide: A major metabolite of paracetamol involved in its detoxification.
Quercetin 3-glucuronide: A derivative of quercetin with antioxidant properties.
Uniqueness: this compound is unique due to its specific role in Vitamin D metabolism and its potential therapeutic applications in bone health and immune modulation .
Eigenschaften
CAS-Nummer |
203737-06-8 |
|---|---|
Molekularformel |
C₃₃H₅₂O₉ |
Molekulargewicht |
592.76 |
Synonyme |
(3β,5Z,7E,24R)-24,25-Dihydroxy-9,10-secocholesta-5,7,10(19)-trien-3-yl β-D-Glucopyranosiduronic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1141689.png)
